molecular formula C26H56NO6P B163692 2-O-ethyl PAF C-16 CAS No. 78858-42-1

2-O-ethyl PAF C-16

Cat. No.: B163692
CAS No.: 78858-42-1
M. Wt: 509.7 g/mol
InChI Key: LPHUUVMLQFHHQG-AREMUKBSSA-N
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Description

2-O-ethyl PAF C-16 is a synthetic analog of Platelet-activating Factor (PAF). It is a homolog of PAF and acts as a competitive ligand for the Platelet-activating Factor Receptor (PAFR). This compound is known for its ability to inhibit the binding of PAF antagonists to the PAF receptor with high affinity . The molecular formula of this compound is C26H56NO6P, and it has a molecular weight of 509.70 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-ethyl PAF C-16 involves the introduction of an ethyl group at the sn-2 position of the glycerol backbone. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-O-ethyl PAF C-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties .

Scientific Research Applications

2-O-ethyl PAF C-16 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-ethyl PAF C-16 is unique due to its specific ethyl group substitution at the sn-2 position, which imparts distinct chemical and biological properties. This substitution makes it a valuable tool for studying the structure-activity relationships of PAF analogs and their interactions with receptors .

Properties

IUPAC Name

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHUUVMLQFHHQG-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647290
Record name (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78858-42-1
Record name (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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